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Compound of Interest

Compound Name: 2-Methylpentane

Cat. No.: B089812

For researchers, scientists, and professionals in drug development, accurate identification and
characterization of chemical compounds are paramount. Spectroscopic databases serve as
invaluable resources for this purpose. This guide provides a comprehensive comparison of
spectroscopic data for 2-methylpentane (isohexane) from prominent public databases,
including the National Institute of Standards and Technology (NIST), the Spectral Database for
Organic Compounds (SDBS), and other online resources. This guide also outlines
standardized experimental protocols for acquiring such data.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for 2-methylpentane obtained from
various spectroscopic techniques. This allows for a direct comparison of the values reported
across different databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, aiding in the determination of its molecular weight and structure.
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Other Prominent
Molecular lon (M+)

Database/Source [miz] Base Peak [m/z] Fragment lons
miz
[mlz]
NIST[1] 86 43 27,29,41,42,57,71
Doc Brown's
_ 86 43 42,71
Chemistry[2]
27, 29,41, 42, 56, 57,
SpectraBase[3] 86.178 43 71
Mass Spectrometry of
43 29,71

Alkanes (YouTube)[4]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms in a molecule. For 2-methylpentane, with the formula
CHsCH(CHs)CH2CH2CHs, there are five distinct proton environments.[5]

Database/Source Chemical Shift (6) [ppm] and Proton Ratio

~0.9 (6H), ~1.2 (3H), ~1.3 (2H), ~1.4 (2H), ~1.6

Doc Brown's Chemistry[5] (1H)

0.88 (d, 6H), 0.88 (t, 3H), 1.17 (m, 2H), 1.25 (m,

SDBS
2H), 1.51 (m, 1H)

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in
a molecule. 2-methylpentane has five distinct carbon environments.
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Database/Source Number of Signals Chemical Shifts (6) [ppm]

SDBS 5 14.2, 225, 22.8,31.8,41.9

14.2,22.5, 22.8, 31.8, 41.9 (in

SpectraBase[2] 5 Chloroform-d)
oroform-

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of
infrared radiation. For an alkane like 2-methylpentane, the spectrum is characterized by C-H
bond vibrations.[6]

Key Absorption Bands .
Database/Source Assignment
(wavenumber, cm™?)

NIST[1] 2870-2960 C-H stretch
1450-1470 C-H bend (CHz)

1370-1380 C-H bend (CHs)

Doc Brown's Chemistry[6] 2880-2940 C-H stretch
1365-1480 C-H deformation

SDBS 2959, 2924, 2872 C-H stretch
1466 C-H bend

1385, 1368 C-H bend

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, also based on
molecular vibrations.
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Database/Source Key Raman Shifts (cm~?)
SpectraBase[2] 2873, 2911, 2937, 2964
SDBS 823, 842, 866, 885, 1450

Experimental Protocols

Acquiring high-quality spectroscopic data requires standardized experimental procedures.
Below are detailed methodologies for the key experiments cited.

Mass Spectrometry (Electron lonization)

o Sample Introduction: A small amount of the liquid 2-methylpentane sample is introduced
into the mass spectrometer, where it is vaporized.

 lonization: The vaporized molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing the removal of an electron and the formation of a positively
charged molecular ion (M+).[7] This "hard" ionization technique can also cause the molecular
ion to fragment into smaller, positively charged ions.[8]

o Acceleration: The positively charged ions are accelerated by an electric field.

» Deflection/Separation: The accelerated ions are then passed through a magnetic field, which
deflects them according to their mass-to-charge (m/z) ratio. Lighter ions are deflected more
than heavier ions.

o Detection: A detector records the abundance of ions at each m/z value.

o Data Analysis: The resulting mass spectrum plots the relative abundance of ions against
their m/z ratio. The peak with the highest m/z ratio typically corresponds to the molecular ion,
and the most intense peak is designated as the base peak.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://spectrabase.com/compound/7XTQ0W1R1tC
https://www.benchchem.com/product/b089812?utm_src=pdf-body
https://www.mdpi.com/1996-1073/14/8/2123
https://www.youtube.com/watch?v=tIPTQ8svZYo
https://www.youtube.com/watch?v=tIPTQ8svZYo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Dissolve 5-25 mg of 2-methylpentane for *H NMR (or 20-50 mg for 3C NMR) in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCI3).[9]

o The deuterated solvent is used to avoid interfering signals from the solvent itself.[10]
o Filter the solution into a clean NMR tube to remove any particulate matter.[11]

o An internal standard, such as tetramethylsilane (TMS), is often added to provide a
reference signal at 0 ppm.[12]

Instrument Setup:
o The NMR tube is placed in the spectrometer's powerful magnetic field.

o The instrument is "locked" onto the deuterium signal of the solvent to stabilize the
magnetic field.

o The magnetic field is "shimmed" to improve its homogeneity and obtain sharp spectral
lines.[9]

Data Acquisition:
o The sample is irradiated with a short pulse of radiofrequency energy.
o The resulting signal, known as the free induction decay (FID), is detected.

o For 13C NMR, broadband proton decoupling is typically used to simplify the spectrum by
removing the splitting of carbon signals by attached protons.[13]

Data Processing:

o The FID is converted into a spectrum using a mathematical process called Fourier
transformation.

o The spectrum is phased and baseline corrected to ensure accurate peak representation.

o The chemical shifts of the peaks are referenced to the internal standard (TMS).
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Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o For a neat liquid like 2-methylpentane, a thin film can be created by placing a drop of the
liquid between two salt plates (e.g., NaCl or KBr).[14]

o Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is
placed directly onto an ATR crystal (e.g., diamond or zinc selenide).[15][16]

e Background Spectrum: A background spectrum of the empty sample holder (or the ATR
crystal) is recorded to subtract any signals from the instrument or the atmosphere.

o Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the
infrared spectrum is recorded.

o Data Analysis: The instrument's software automatically ratios the sample spectrum against
the background spectrum to produce a transmittance or absorbance spectrum. The positions
of the absorption bands are reported in wavenumbers (cm™1).

Raman Spectroscopy

o Sample Preparation: Liquid samples like 2-methylpentane can be analyzed in a glass
cuvette or vial.[17]

e Instrument Setup:
o A monochromatic light source, typically a laser, is directed onto the sample.[18]
o The scattered light is collected, usually at a 90° or 180° angle to the incident beam.[18]

o Afilter is used to remove the intense Rayleigh scattered light, allowing the much weaker
Raman scattered light to pass through to the detector.[17]

o Data Acquisition: The scattered light is passed through a spectrometer, which disperses it by
wavelength. A sensitive detector, such as a CCD camera, records the Raman spectrum.[19]
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« Data Analysis: The spectrum shows the intensity of the Raman scattered light as a function

of the Raman shift (the difference in wavenumber between the incident and scattered light).

Mandatory Visualization

The following diagrams illustrate the workflow for cross-referencing spectroscopic data and the

logical comparison of data from different databases.
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Caption: Workflow for cross-referencing experimental spectroscopic data with online

databases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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